1-Pentanamine, 4-methylbenzenesulfonate
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Overview
Description
1-Pentanamine, 4-methylbenzenesulfonate is an organic compound that combines the properties of 1-pentanamine and 4-methylbenzenesulfonic acid It is a derivative of pentanamine, where the amine group is bonded to a pentane chain, and the sulfonate group is derived from 4-methylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentanamine, 4-methylbenzenesulfonate can be synthesized through a reaction between 1-pentanamine and 4-methylbenzenesulfonic acid. The reaction typically involves mixing equimolar amounts of 1-pentanamine and 4-methylbenzenesulfonic acid in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1-Pentanamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonate group can be reduced to form sulfinates or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while reduction of the sulfonate group may produce sulfinates or thiols .
Scientific Research Applications
1-Pentanamine, 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-pentanamine, 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. The sulfonate group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Pentanamine: A primary aliphatic amine with similar reactivity but lacking the sulfonate group.
4-Methylbenzenesulfonic Acid: A sulfonic acid with similar reactivity but lacking the amine group.
Uniqueness
1-Pentanamine, 4-methylbenzenesulfonate is unique due to the presence of both amine and sulfonate groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
102520-38-7 |
---|---|
Molecular Formula |
C12H21NO3S |
Molecular Weight |
259.37 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;pentan-1-amine |
InChI |
InChI=1S/C7H8O3S.C5H13N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6/h2-5H,1H3,(H,8,9,10);2-6H2,1H3 |
InChI Key |
HANNWXBUJKSILN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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